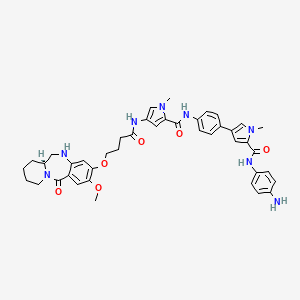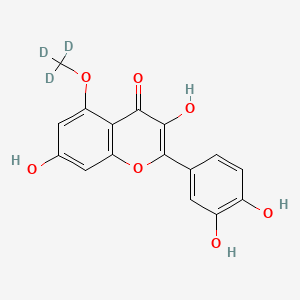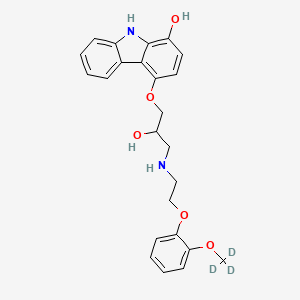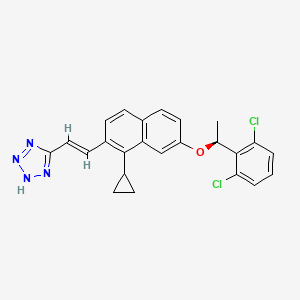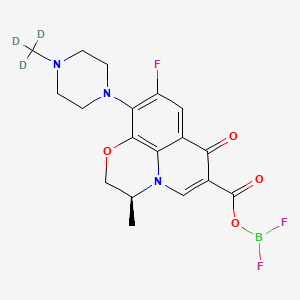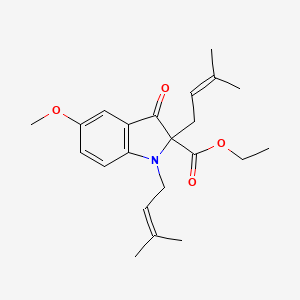
LipidGreen 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LipidGreen 2 is a second-generation small molecule probe designed for lipid imaging. It is known for its enhanced fluorescence signal compared to its predecessor, LipidGreen. This compound selectively stains neutral lipids in cells and fat deposits in live zebrafish, making it a valuable tool in biological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of LipidGreen 2 involves the N-dimethylallylation of a 3-hydroxyindole-based compound. The reaction conditions typically include the use of dimethyl sulfoxide as a solvent, with the reaction being carried out at room temperature. The product is then purified using standard chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The compound is then subjected to rigorous quality control measures to confirm its purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
LipidGreen 2 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives of this compound, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
LipidGreen 2 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying lipid interactions and dynamics.
Biology: Employed in imaging studies to visualize lipid droplets and fat deposits in cells and organisms, particularly in zebrafish models.
Medicine: Utilized in research on metabolic disorders, such as fatty liver disease, by enabling the visualization of lipid accumulation in tissues.
Industry: Applied in the development of diagnostic tools and assays for detecting lipid-related abnormalities .
Mecanismo De Acción
LipidGreen 2 exerts its effects by selectively binding to neutral lipids within cells. The compound’s fluorescence properties allow it to emit a bright signal upon binding, which can be detected using fluorescence microscopy. This selective staining is due to the compound’s molecular structure, which facilitates its interaction with lipid molecules. The primary molecular targets are lipid droplets and fat deposits, and the pathways involved include lipid metabolism and storage .
Comparación Con Compuestos Similares
LipidGreen 2 is often compared with other lipid imaging probes such as Nile Red and BODIPY 493/503:
Nile Red: While Nile Red is also used for lipid staining, this compound provides a stronger fluorescence signal and better selectivity for neutral lipids.
BODIPY 493/503: This compound has been shown to be more effective in assessing hepatotoxicity and provides clearer imaging results in zebrafish models
Similar compounds include:
- Nile Red
- BODIPY 493/503
- LipidToxt Red Dye
This compound stands out due to its superior fluorescence properties and selectivity, making it a preferred choice for lipid imaging in various research applications .
Propiedades
Fórmula molecular |
C22H29NO4 |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
ethyl 5-methoxy-1,2-bis(3-methylbut-2-enyl)-3-oxoindole-2-carboxylate |
InChI |
InChI=1S/C22H29NO4/c1-7-27-21(25)22(12-10-15(2)3)20(24)18-14-17(26-6)8-9-19(18)23(22)13-11-16(4)5/h8-11,14H,7,12-13H2,1-6H3 |
Clave InChI |
VFAFYBVPGKPJDO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(C(=O)C2=C(N1CC=C(C)C)C=CC(=C2)OC)CC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





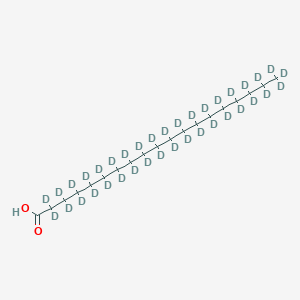
![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)
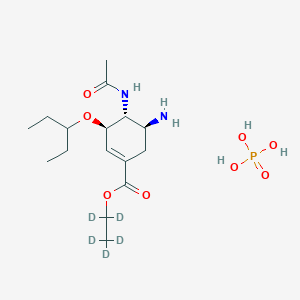
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)

